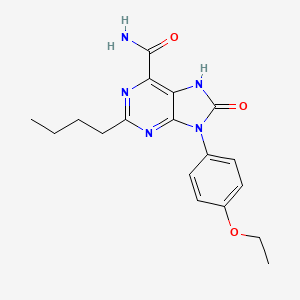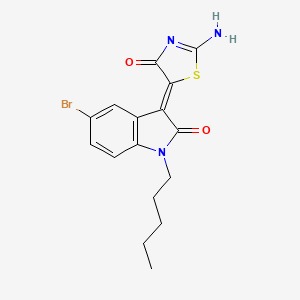
3-溴-5-乙炔基-4-甲基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-ethynyl-4-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromine atom at the third position, an ethynyl group at the fifth position, and a methyl group at the fourth position on the pyridine ring.
科学研究应用
3-Bromo-5-ethynyl-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of 3-Bromo-5-ethynyl-4-methylpyridine is the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It is known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two organic groups: one that is electrophilic and one that is nucleophilic . The electrophilic group undergoes oxidative addition with palladium, forming a new palladium-carbon bond . The nucleophilic group is then transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 3-Bromo-5-ethynyl-4-methylpyridine participates, is a key step in many biochemical pathways. This reaction is widely used in the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Result of Action
The result of the action of 3-Bromo-5-ethynyl-4-methylpyridine is the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including potent inhibitors of the p38α mitogen-activated protein kinase .
Action Environment
The efficacy and stability of 3-Bromo-5-ethynyl-4-methylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the organoboron reagent used in the reaction should be relatively stable, readily prepared, and environmentally benign .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-bromo-4-methylpyridine with an ethynylboronic acid under mild conditions .
Industrial Production Methods
Industrial production of 3-Bromo-5-ethynyl-4-methylpyridine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and the use of high-purity reagents to ensure the consistency of the final product.
化学反应分析
Types of Reactions
3-Bromo-5-ethynyl-4-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.
相似化合物的比较
Similar Compounds
3-Bromo-4-methylpyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
5-Ethynyl-4-methylpyridine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
3-Bromo-5-ethynyl-4-methylpyridine is unique due to the presence of both the bromine and ethynyl groups, which confer distinct reactivity and versatility in synthetic applications. This combination allows it to participate in a wider range of chemical reactions compared to its analogs.
属性
IUPAC Name |
3-bromo-5-ethynyl-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-3-7-4-10-5-8(9)6(7)2/h1,4-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUQPZHKVCGXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2525821.png)
![2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide](/img/structure/B2525825.png)

![N-(2,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2525827.png)


![3-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B2525832.png)

![2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid](/img/structure/B2525834.png)

![5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2525839.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2525840.png)

![2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2525843.png)
